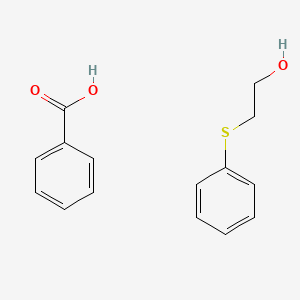stannane CAS No. 22703-09-9](/img/structure/B14698211.png)
[(Ethoxycarbonothioyl)sulfanyl](triphenyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Ethoxycarbonothioyl)sulfanylstannane is an organotin compound that features a tin atom bonded to three phenyl groups and an ethoxycarbonothioylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Ethoxycarbonothioyl)sulfanylstannane typically involves the reaction of triphenyltin chloride with an ethoxycarbonothioylsulfanyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include anhydrous ether or tetrahydrofuran (THF), and the reaction is often facilitated by the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for (Ethoxycarbonothioyl)sulfanylstannane are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Ethoxycarbonothioyl)sulfanylstannane undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced to form triphenyltin hydride, which is a useful reagent in organic synthesis.
Substitution: The ethoxycarbonothioylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with (Ethoxycarbonothioyl)sulfanylstannane include lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under an inert atmosphere to prevent oxidation and other side reactions .
Major Products Formed
The major products formed from reactions involving (Ethoxycarbonothioyl)sulfanylstannane depend on the specific reaction conditions and reagents used. For example, reduction with lithium aluminum hydride yields triphenyltin hydride, while substitution reactions can yield a variety of organotin compounds with different functional groups .
Aplicaciones Científicas De Investigación
(Ethoxycarbonothioyl)sulfanylstannane has several scientific research applications, including:
Organic Synthesis: The compound is used as a reagent in the synthesis of various organic molecules, particularly in radical reactions and as a source of triphenyltin radicals.
Materials Science: It is used in the preparation of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies:
Industrial Applications: It is used in the production of coatings, adhesives, and other industrial products due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (Ethoxycarbonothioyl)sulfanylstannane involves the formation of reactive intermediates, such as triphenyltin radicals, which can participate in various chemical reactions. These intermediates can interact with molecular targets and pathways, leading to the desired chemical transformations . The specific molecular targets and pathways involved depend on the particular reaction and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
(Ethoxycarbonothioyl)sulfanylstannane can be compared with other organotin compounds, such as:
Triphenyltin hydride: A commonly used reagent in organic synthesis for radical reactions.
Triphenyltin chloride: Used as a precursor in the synthesis of various organotin compounds.
Triphenyltin acetate: Another organotin compound with applications in organic synthesis and materials science.
Uniqueness
(Ethoxycarbonothioyl)sulfanylstannane is unique due to the presence of the ethoxycarbonothioylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other organotin compounds. This makes it a valuable reagent in specific synthetic applications and research studies .
Propiedades
Número CAS |
22703-09-9 |
|---|---|
Fórmula molecular |
C21H20OS2Sn |
Peso molecular |
471.2 g/mol |
Nombre IUPAC |
O-ethyl triphenylstannylsulfanylmethanethioate |
InChI |
InChI=1S/3C6H5.C3H6OS2.Sn/c3*1-2-4-6-5-3-1;1-2-4-3(5)6;/h3*1-5H;2H2,1H3,(H,5,6);/q;;;;+1/p-1 |
Clave InChI |
LGTFPEYQOVRIDQ-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=S)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14698140.png)
![2-Hydroxy-3-methoxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one](/img/structure/B14698146.png)
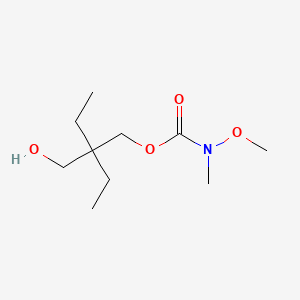
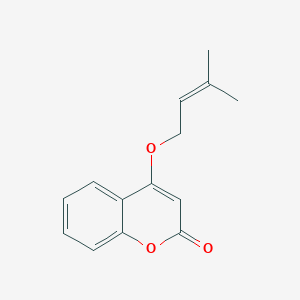
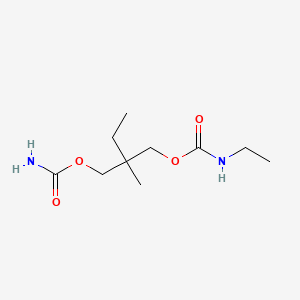
![Acenaphtho[5,6-cd]pyran-1,3-dione](/img/structure/B14698163.png)
![Diethyl [1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14698168.png)
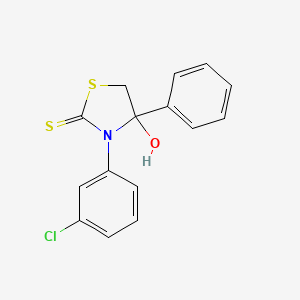
![4-Methylbicyclo[2.2.2]oct-2-ene-1-carbonyl chloride](/img/structure/B14698177.png)
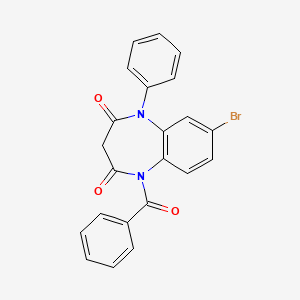
![1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14698184.png)

